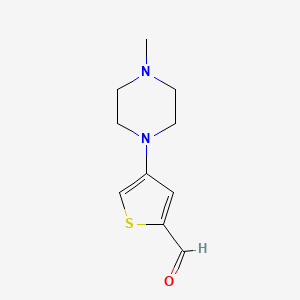

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17649003

Molecular Formula: C10H14N2OS

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2OS |

|---|---|

| Molecular Weight | 210.30 g/mol |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3 |

| Standard InChI Key | DFCJZQWFTXUEOP-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)C2=CSC(=C2)C=O |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde, reflects its substitution pattern:

-

A thiophene ring (C₄H₄S) serves as the core structure.

-

A formyl group (-CHO) is attached at position 2.

-

A 4-methylpiperazinyl group (-N(CH₂CH₂)₂NCH₃) occupies position 4.

The methylpiperazine moiety introduces basicity and hydrogen-bonding capacity, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.

Synthetic Strategies

Precursor Synthesis: Thiophene-2-carbaldehyde

Industrial synthesis of thiophene-2-carbaldehyde, a key precursor, involves:

-

Vilsmeier-Haack Reaction: Thiophene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield the aldehyde .

-

Solid Triphosgene Method: A safer alternative using triphosgene (C₃Cl₆O₃) and DMF in chlorobenzene achieves 87% yield .

Table 1: Synthetic Routes for Thiophene-2-carbaldehyde

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | – | 65–75 | |

| Triphosgene | DMF, Triphosgene | Chlorobenzene | 87–88 |

Introducing the 4-Methylpiperazinyl Group

The piperazine moiety can be introduced via:

-

Nucleophilic Aromatic Substitution (SNAr): Reacting 4-chlorothiophene-2-carbaldehyde with 4-methylpiperazine under basic conditions.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines, as demonstrated in analogous Pd(II)-Schiff base complexes .

Physicochemical Properties

While experimental data for 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde are scarce, inferences from analogs suggest:

-

Molecular Formula: C₁₀H₁₃N₂OS

-

Molecular Weight: 209.29 g/mol

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the piperazine group.

-

Melting Point: Estimated 80–100°C (similar to thiophene-2-carbaldehyde derivatives ).

Table 2: Comparative Properties of Thiophene Aldehydes

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

N-H Stretch: ~3,300 cm⁻¹ (piperazine NH).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.90 (s, 1H, CHO)

-

δ 7.60 (d, 1H, thiophene H-3)

-

δ 7.20 (d, 1H, thiophene H-5)

-

δ 3.50–2.80 (m, 8H, piperazine CH₂)

-

δ 2.40 (s, 3H, N-CH₃)

-

| Ligand | Reaction | Yield (%) | Reference |

|---|---|---|---|

| Bis(thiophene-Schiff base)PdCl₂ | Suzuki Coupling | 85–90 | |

| 4-(Piperazinyl)thiophene-Pd | Heck Coupling | – | – |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume